Cas no 2137610-76-3 ((1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137610-76-3x500.png)
2137610-76-3 structure
商品名:(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
- (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
- EN300-330758
- 2137610-76-3
- 2059914-52-0
- (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylicacid
- EN300-718137
-
- インチ: 1S/C14H17NO4/c1-9-4-3-5-10(6-9)14(12(16)17)7-11(8-14)19-13(18)15-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)
- InChIKey: JHNPYDGRWATNSG-UHFFFAOYSA-N
- ほほえんだ: O(C(NC)=O)C1CC(C(=O)O)(C2C=CC=C(C)C=2)C1
計算された属性
- せいみつぶんしりょう: 263.11575802g/mol
- どういたいしつりょう: 263.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 75.6Ų
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718137-0.5g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.5g |
$1302.0 | 2025-03-12 | |
Enamine | EN300-718137-5.0g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 | |
Enamine | EN300-718137-0.25g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.25g |
$1249.0 | 2025-03-12 | |
Enamine | EN300-718137-10.0g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
Enamine | EN300-718137-1.0g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-12 | |
Enamine | EN300-718137-2.5g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
Enamine | EN300-718137-0.1g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.1g |
$1195.0 | 2025-03-12 | |
Enamine | EN300-718137-0.05g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.05g |
$1140.0 | 2025-03-12 |
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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